![molecular formula C26H20Cl3NO3 B11181816 1-[(3,4-Dichlorophenyl)carbonyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 2-chlorobenzoate](/img/structure/B11181816.png)
1-[(3,4-Dichlorophenyl)carbonyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 2-chlorobenzoate
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Overview
Description
1-(3,4-DICHLOROBENZOYL)-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-6-YL 2-CHLOROBENZOATE is a complex organic compound characterized by its unique chemical structure
Preparation Methods
The synthesis of 1-(3,4-DICHLOROBENZOYL)-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-6-YL 2-CHLOROBENZOATE involves several steps. The primary synthetic route includes the reaction of 3,4-dichlorobenzoyl chloride with 2,2,4-trimethyl-1,2-dihydroquinoline in the presence of a base, followed by esterification with 2-chlorobenzoic acid. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product’s purity and yield .
Chemical Reactions Analysis
1-(3,4-DICHLOROBENZOYL)-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-6-YL 2-CHLOROBENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions, using reagents like sodium methoxide or potassium tert-butoxide
Scientific Research Applications
1-(3,4-DICHLOROBENZOYL)-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-6-YL 2-CHLOROBENZOATE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(3,4-DICHLOROBENZOYL)-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-6-YL 2-CHLOROBENZOATE involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved .
Comparison with Similar Compounds
1-(3,4-DICHLOROBENZOYL)-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-6-YL 2-CHLOROBENZOATE can be compared with similar compounds such as:
1-(2-(3,4-DICHLOROBENZOYL)CARBOHYDRAZONOYL)-2-NAPHTHYL 2-CHLOROBENZOATE: Similar in structure but with different functional groups, leading to varied chemical properties and applications.
4-(2-(3,4-DICHLOROBENZOYL)CARBOHYDRAZONOYL)-2-METHOXYPHENYL 3,4-DICHLOROBENZOATE: Another related compound with distinct reactivity and uses.
Properties
Molecular Formula |
C26H20Cl3NO3 |
---|---|
Molecular Weight |
500.8 g/mol |
IUPAC Name |
[1-(3,4-dichlorobenzoyl)-2,2,4-trimethylquinolin-6-yl] 2-chlorobenzoate |
InChI |
InChI=1S/C26H20Cl3NO3/c1-15-14-26(2,3)30(24(31)16-8-10-21(28)22(29)12-16)23-11-9-17(13-19(15)23)33-25(32)18-6-4-5-7-20(18)27/h4-14H,1-3H3 |
InChI Key |
OPWFILPZRIWWBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N(C2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3Cl)C(=O)C4=CC(=C(C=C4)Cl)Cl)(C)C |
Origin of Product |
United States |
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